molecular formula C24H21NO4 B12275234 Methyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate

Methyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate

Katalognummer: B12275234
Molekulargewicht: 387.4 g/mol
InChI-Schlüssel: HUXPBKLSVQKXIV-JWGURIENSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate is a complex organic compound that features a biphenyl group, a carbobenzyloxy (Cbz) protected amino group, and an acrylate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate typically involves a multi-step process:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.

    Introduction of the Acrylate Moiety: The acrylate group can be introduced via a Heck reaction, where the biphenyl derivative reacts with an acrylate ester in the presence of a palladium catalyst.

    Cbz Protection of the Amino Group: The amino group is protected using carbobenzyloxy chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Suzuki and Heck reactions, as well as automated systems for the protection of the amino group.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acrylate moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the double bond in the acrylate group, converting it to a single bond and forming the corresponding alkane.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated alkane derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Methyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of Methyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Cbz group is cleaved enzymatically to release the active amino compound. The biphenyl and acrylate moieties can interact with various molecular targets, including enzymes and receptors, influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl (Z)-3-(Phenyl)-2-(Cbz-amino)acrylate: Lacks the biphenyl group, making it less sterically hindered.

    Methyl (Z)-3-(Biphenyl-4-yl)-2-aminoacrylate: Does not have the Cbz protection, making it more reactive.

    Ethyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate is unique due to the combination of the biphenyl group, the Cbz-protected amino group, and the acrylate moiety. This combination provides a balance of steric hindrance, reactivity, and potential for further functionalization, making it a valuable compound in various fields of research.

Eigenschaften

Molekularformel

C24H21NO4

Molekulargewicht

387.4 g/mol

IUPAC-Name

methyl (Z)-2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)prop-2-enoate

InChI

InChI=1S/C24H21NO4/c1-28-23(26)22(25-24(27)29-17-19-8-4-2-5-9-19)16-18-12-14-21(15-13-18)20-10-6-3-7-11-20/h2-16H,17H2,1H3,(H,25,27)/b22-16-

InChI-Schlüssel

HUXPBKLSVQKXIV-JWGURIENSA-N

Isomerische SMILES

COC(=O)/C(=C/C1=CC=C(C=C1)C2=CC=CC=C2)/NC(=O)OCC3=CC=CC=C3

Kanonische SMILES

COC(=O)C(=CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.